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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for

Ivonescimab (also known as AK112 or SMT112) combination therapy. This document includes

detailed protocols for key preclinical and clinical experiments, a summary of quantitative data

from clinical trials, and visualizations of the underlying biological pathways and experimental

workflows.

Introduction to Ivonescimab
Ivonescimab is a first-in-class, tetravalent bispecific antibody that simultaneously targets

Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor-A (VEGF-A).[1][2][3] This

dual-targeting mechanism is designed to synergistically enhance anti-tumor activity by

concurrently inhibiting tumor-induced immunosuppression and angiogenesis.[1][4][5] The

tetravalent structure of Ivonescimab leads to cooperative binding, with the presence of VEGF-A

increasing its binding affinity to PD-1, and vice versa.[4][5][6] This property may lead to

preferential accumulation and activity within the tumor microenvironment, where both targets

are often co-expressed.[2][7]
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Ivonescimab's mechanism of action is centered on the simultaneous blockade of two critical

pathways in cancer progression:

PD-1/PD-L1 Immune Checkpoint Pathway: Tumor cells can express PD-L1, which binds to

the PD-1 receptor on activated T cells, sending an inhibitory signal that suppresses the anti-

tumor immune response. By blocking PD-1, Ivonescimab prevents this interaction, thereby

restoring the ability of T cells to recognize and eliminate cancer cells.[1]

VEGF-A Angiogenesis Pathway: VEGF-A is a key signaling protein that promotes the

formation of new blood vessels (angiogenesis), which are essential for tumor growth and

metastasis. By inhibiting VEGF-A, Ivonescimab disrupts the tumor's blood supply and can

also normalize the tumor vasculature, which may enhance the infiltration of immune cells.[1]

The concurrent blockade of these two pathways by a single agent is hypothesized to create a

more potent anti-tumor effect than the combination of separate anti-PD-1 and anti-VEGF-A

therapies.
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Caption: Mechanism of Action of Ivonescimab.
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Preclinical Experimental Protocols
This section outlines the detailed methodologies for key preclinical experiments used to

characterize the activity of Ivonescimab.

Protocol 1: In Vitro Binding Affinity and Cooperative
Binding Analysis
Objective: To determine the binding affinity of Ivonescimab to human PD-1 and VEGF-A and to

assess the cooperative binding effect.

Methods:

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity:

Materials: Recombinant human PD-1 and VEGF-A proteins, 96-well ELISA plates,

Ivonescimab, HRP-conjugated secondary antibody, TMB substrate.

Procedure:

1. Coat 96-well plates with recombinant human PD-1 or VEGF-A (e.g., 100 ng/well)

overnight at 4°C.

2. Wash plates with PBST (PBS with 0.05% Tween-20).

3. Block with 3% non-fat milk in PBST for 1 hour at room temperature.

4. Add serial dilutions of Ivonescimab and incubate for 1-2 hours at room temperature.

5. Wash plates and add HRP-conjugated anti-human IgG secondary antibody. Incubate for

1 hour.

6. Wash plates and add TMB substrate. Stop the reaction with 2N H₂SO₄.

7. Read absorbance at 450 nm. Calculate EC₅₀ values from the resulting binding curves.

Biolayer Interferometry (BLI) for Cooperative Binding (Octet System):
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Materials: Octet system (e.g., Octet RED96), streptavidin biosensors, biotinylated human

PD-1, recombinant human VEGF-A, Ivonescimab.

Procedure:

1. Hydrate streptavidin biosensors in kinetics buffer.

2. Load biotinylated human PD-1 onto the biosensors.

3. Establish a baseline in kinetics buffer.

4. To assess the effect of VEGF-A on PD-1 binding:

Associate the PD-1 loaded biosensors with Ivonescimab in the absence and

presence of a constant concentration of VEGF-A.

Dissociate in kinetics buffer.

5. To assess the effect of PD-1 on VEGF-A binding:

Load biotinylated VEGF-A onto biosensors.

Associate with Ivonescimab in the absence and presence of a constant concentration

of soluble PD-1.

Dissociate in kinetics buffer.

6. Analyze the resulting sensorgrams to determine association (kₐ) and dissociation (kₔ)

rates, and calculate the equilibrium dissociation constant (Kₔ). A lower Kₔ in the

presence of the second target indicates cooperative binding.

Protocol 2: In Vitro Functional Assays
Objective: To evaluate the ability of Ivonescimab to block PD-1 and VEGF-A signaling

pathways.

Methods:

PD-1/PD-L1 Blockade Luciferase Reporter Assay:
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Materials: PD-1 effector cells (e.g., Jurkat T cells expressing human PD-1 and an NFAT-

luciferase reporter), PD-L1 expressing antigen-presenting cells (e.g., CHO-K1 cells),

Ivonescimab, luciferase assay reagent.

Procedure:

1. Co-culture the PD-1 effector cells and PD-L1 expressing cells. The interaction between

PD-1 and PD-L1 inhibits T-cell receptor signaling and subsequent luciferase expression.

2. Add serial dilutions of Ivonescimab to the co-culture.

3. Incubate for a specified period (e.g., 6 hours).

4. Add luciferase assay reagent and measure luminescence.

5. An increase in luminescence indicates that Ivonescimab is blocking the PD-1/PD-L1

interaction and restoring T-cell signaling.

VEGF-A Signaling Blockade Assay (HUVEC-based):

Materials: Human Umbilical Vein Endothelial Cells (HUVECs), VEGF-A, Ivonescimab, cell

proliferation assay kit (e.g., CCK-8), cell migration assay chamber.

Procedure (Proliferation):

1. Seed HUVECs in a 96-well plate and starve overnight in low-serum media.

2. Pre-incubate Ivonescimab with VEGF-A.

3. Add the Ivonescimab/VEGF-A mixture to the HUVECs and incubate for 48-72 hours.

4. Measure cell proliferation using a CCK-8 or similar assay. Inhibition of VEGF-A-induced

proliferation indicates functional blockade.

Procedure (Migration):

1. Use a transwell migration assay system.
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2. Place HUVECs in the upper chamber and VEGF-A with or without Ivonescimab in the

lower chamber.

3. Incubate to allow for cell migration.

4. Stain and count the migrated cells. A reduction in migration in the presence of

Ivonescimab demonstrates functional blockade of VEGF-A.

Protocol 3: In Vivo Anti-Tumor Efficacy in Humanized
Mouse Models
Objective: To evaluate the anti-tumor activity of Ivonescimab in a setting with a reconstituted

human immune system.

Methods:

Model: Human peripheral blood mononuclear cell (PBMC)-reconstituted immunodeficient

mice (e.g., NOD-scid IL2Rγnull or NSI mice).

Tumor Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines such as HCC827 or

glioblastoma cell lines like U87MG.[4][5][8]

Procedure:

Subcutaneously implant human tumor cells into the flank of the immunodeficient mice.

When tumors reach a palpable size, intravenously inject human PBMCs to reconstitute the

human immune system.

Randomize mice into treatment groups (e.g., vehicle control, Ivonescimab, comparator

antibodies).

Administer Ivonescimab intravenously at specified doses and schedules (e.g., twice

weekly).

Measure tumor volume and body weight regularly.
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At the end of the study, tumors can be harvested for analysis of immune cell infiltration by

immunohistochemistry or flow cytometry.
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Caption: Preclinical Experimental Workflow for Ivonescimab.

Clinical Trial Design: Ivonescimab Combination
Therapy
This section details the experimental design of a pivotal Phase 3 clinical trial for Ivonescimab in

combination with chemotherapy, based on the HARMONi-A study (NCT05184712).[9][10][11]

HARMONi-A (NCT05184712) Study Protocol
Title: A Randomized, Double-Blind, Multicenter, Phase 3 Clinical Study of Ivonescimab or

Placebo Combined with Pemetrexed and Carboplatin in Patients With EGFR-mutant Locally

Advanced or Metastatic Non-squamous Non-Small Cell Lung Cancer Who Have Progressed

on or Following Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI) Treatment.

[11]

Objective: To compare the efficacy and safety of Ivonescimab plus chemotherapy versus

placebo plus chemotherapy.[9][12]

Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.[9]

[11][12]

Patient Population:
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Inclusion Criteria: Patients with locally advanced or metastatic non-squamous NSCLC with

an EGFR mutation, who have experienced disease progression on a prior EGFR-TKI.[11]

Exclusion Criteria: Prior treatment with immune checkpoint inhibitors.[11]

Treatment Arms:

Experimental Arm: Ivonescimab (20 mg/kg) administered intravenously every 3 weeks, in

combination with pemetrexed and carboplatin for up to 4 cycles, followed by maintenance

therapy with Ivonescimab plus pemetrexed.[10][13]

Control Arm: Placebo administered intravenously every 3 weeks, in combination with

pemetrexed and carboplatin for up to 4 cycles, followed by maintenance therapy with

placebo plus pemetrexed.[10][11]

Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent

radiographic review committee (IRRC).[14]

Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of

Response (DoR), Disease Control Rate (DCR), and safety.[15]

Clinical Trial Workflow Diagram
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Caption: HARMONi-A Clinical Trial Workflow.

Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the HARMONi-A clinical

trial.
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Table 1: Efficacy Outcomes in the HARMONi-A Trial

Endpoint
Ivonescimab +
Chemotherapy
(n=161)

Placebo +
Chemotherapy
(n=161)

Hazard Ratio (95%
CI) / p-value

Median Progression-

Free Survival (PFS)

7.1 months (95% CI,

5.9-8.7)[9][14]

4.8 months (95% CI,

4.2-5.6)[9][14]

0.46 (0.34-0.62); p <

0.001[9][10]

Objective Response

Rate (ORR)

50.6% (95% CI, 42.6-

58.6)[9][10]

35.4% (95% CI, 28.0-

43.3)[9][10]
p = 0.006[9][10]

Disease Control Rate

(DCR)

93.1% (95% CI, 88.0-

96.5)[2][16]

83.2% (95% CI, 76.5-

88.6)[16]
-

Median Overall

Survival (OS)

16.8 months (95% CI,

14.5-20.0)[17]

14.1 months (95% CI,

12.8-16.3)[17]

0.74 (0.58-0.95); p =

0.019[17]

Table 2: Key Safety Data (Grade ≥3 Treatment-Emergent
Adverse Events)

Adverse Event Category
Ivonescimab +
Chemotherapy (n=161)

Placebo + Chemotherapy
(n=161)

Any Grade ≥3 TEAE 61.5%[9] 49.1%[9]

Immune-Related AEs 6.2%[9][10] 2.5%[9][10]

VEGF-Related AEs 3.1%[9][10] 2.5%[9][10]

TEAEs Leading to

Discontinuation
5.6%[16] 2.5%[16]

TEAEs Leading to Death 1.8%[15] 2.8%[15]

Conclusion
The experimental design for Ivonescimab combination therapy is supported by a strong

preclinical rationale demonstrating its dual mechanism of action. Clinical trials, such as the

HARMONi-A study, have provided evidence of significant clinical benefit in progression-free

and overall survival for patients with EGFR-mutant NSCLC who have progressed on TKI
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therapy, with a manageable safety profile.[9][17] The detailed protocols and data presented in

these application notes are intended to guide researchers and drug development professionals

in the further investigation and application of this novel bispecific antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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